

molecular modeling of 6-Azaspiro[2.5]octane interactions

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Compound of Interest

Compound Name: 6-Azaspiro[2.5]octane

CAS No.: 872-64-0

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An In-Depth Technical Guide to the Molecular Modeling of **6-Azaspiro[2.5]octane** Interactions

Abstract

The **6-azaspiro[2.5]octane** scaffold is a key pharmacophore in modern drug discovery, prized for its three-dimensional structure and conformational rigidity, which can enhance binding affinity and selectivity for biological targets.[1][2] Its incorporation into therapeutic candidates, such as novel agonists for the glucagon-like peptide-1 (GLP-1) receptor, underscores the need for a deep, predictive understanding of its molecular interactions.[3] This guide provides researchers, computational chemists, and drug development professionals with a comprehensive framework for the molecular modeling of **6-azaspiro[2.5]octane** and its derivatives. We move beyond rote protocols to explain the causal reasoning behind critical methodological choices, ensuring a robust and scientifically valid approach to simulating and analyzing the behavior of this important chemical entity.

Introduction: The Significance of the 6-Azaspiro[2.5]octane Scaffold

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are of immense interest in medicinal chemistry.[1] They offer a distinct departure from the "flatland" of traditional aromatic compounds, providing a rigid, three-dimensional framework that allows for precise spatial positioning of functional groups.[4] This structural feature is often correlated with improved physicochemical properties and clinical success.[5]

The **6-azaspiro[2.5]octane** moiety, combining a cyclopropane and a piperidine ring, is a privileged structure that has recently been optimized into potent small-molecule agonists for the GLP-1 receptor, a critical target in the treatment of type 2 diabetes and obesity.[3] Molecular modeling is an indispensable tool for elucidating the structure-activity relationships (SAR) that govern these interactions, guiding the design of next-generation therapeutics. This guide establishes a validated workflow for such computational investigations.

Physicochemical Properties

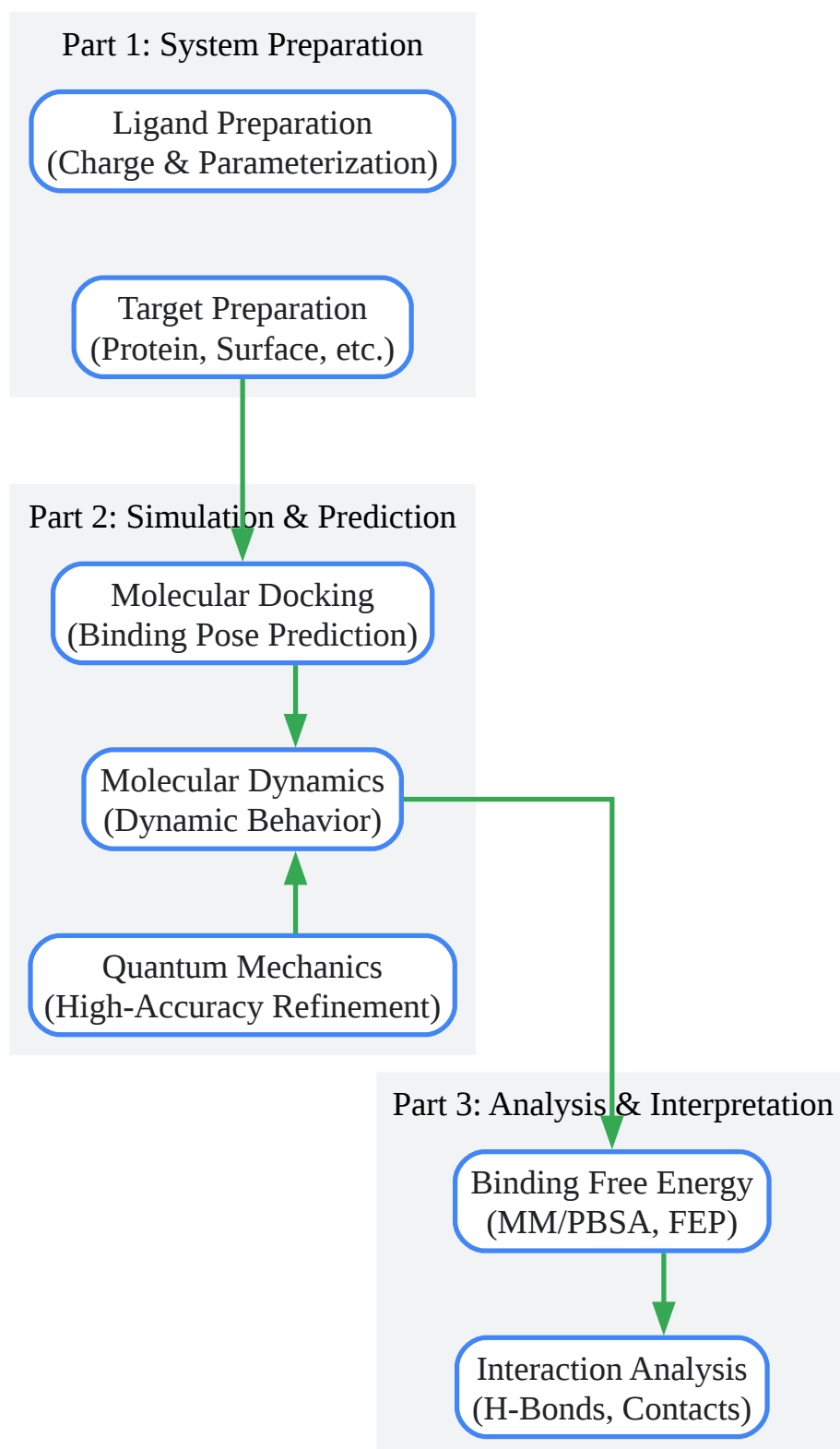
A foundational understanding of the core scaffold is essential before embarking on complex simulations.

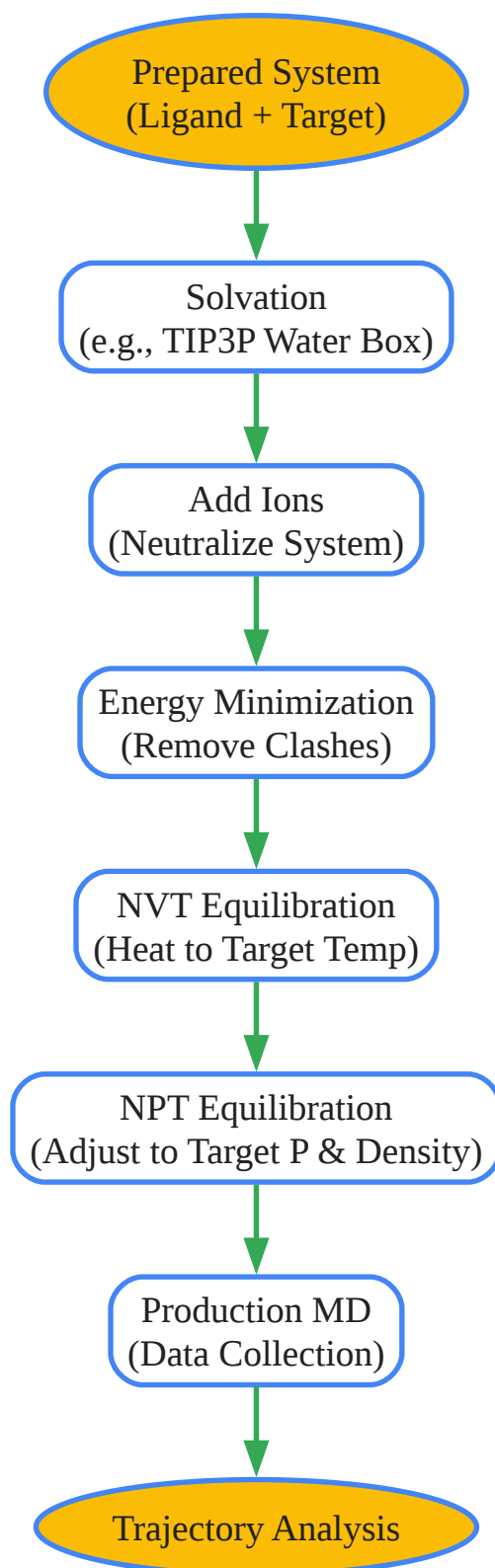
Property	Value	Source
Molecular Formula	C ₇ H ₁₃ N	[6][7]
Molecular Weight	111.19 g/mol	[7][8]
CAS Number	872-64-0	[6][8]
pKa (Predicted)	11.60 ± 0.20	[8]
Appearance	Colorless to off-white liquid/solid mixture	[7][8]

The high predicted pKa indicates that the secondary amine is basic and will likely be protonated under physiological pH conditions, a critical consideration for accurate system preparation.

The Computational Modeling Workflow: A Logical Framework

A successful molecular modeling study is not a linear execution of commands but a multi-stage process of hypothesis, preparation, simulation, and analysis. Each stage builds upon the last, and decisions made early can have profound impacts on the quality of the final results. We present a logical workflow that ensures self-validation at each critical juncture.





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Caption: Detailed workflow for a standard molecular dynamics simulation protocol.

Experimental Protocol: MD Simulation using GROMACS/AMBER

- **System Solvation:** Place the ligand-protein complex in a periodic box of explicit water molecules (e.g., TIP3P, OPC). Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's total charge.
- **Energy Minimization:** Perform a steepest descent followed by a conjugate gradient minimization to remove steric clashes.
- **Equilibration (NVT Ensemble):**
 - **Rationale:** This step gradually heats the system to the target temperature (e.g., 300 K) while keeping the volume constant. Positional restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them without disturbing the starting pose.
- **Equilibration (NPT Ensemble):**
 - **Rationale:** This step allows the pressure of the system to equilibrate to the target pressure (e.g., 1 atm) by allowing the box volume to change. This ensures the system reaches the correct density. The restraints on the solute are gradually released over several stages.
- **Production Run:**
 - Once the system is well-equilibrated (as judged by stable temperature, pressure, density, and RMSD), the production simulation is run for the desired length of time (typically 100s of nanoseconds or longer) without any restraints. Trajectory frames are saved at regular intervals for analysis.

Part 3: Analysis of Simulation Data

The output of an MD simulation is a trajectory—a "movie" of every atom's position over time. Meaningful analysis is required to extract actionable insights.

Stability and Convergence Analysis

- **Root Mean Square Deviation (RMSD):** Calculate the RMSD of the protein backbone and the ligand heavy atoms relative to their starting positions. A plateau in the RMSD plot suggests

the system has reached a stable state.

- **Root Mean Square Fluctuation (RMSF):** This metric reveals which parts of the protein are flexible versus rigid. High RMSF in loops is common, while stable RMSF in the binding pocket is a good indicator of stable ligand binding.

Interaction Analysis

- **Hydrogen Bonds:** Analyze the occupancy of hydrogen bonds between the **6-azaspiro[2.5]octane** derivative and the target. The secondary amine is a potent hydrogen bond donor (if protonated) or acceptor (if neutral).
- **Hydrophobic Contacts:** The cyclopropane and piperidine rings provide a non-polar surface ideal for hydrophobic and van der Waals interactions. Identify key hydrophobic residues in the binding pocket that consistently interact with the ligand.
- **Binding Free Energy Estimation:** Methods like MM/PBSA or MM/GBSA can provide an estimate of the binding free energy by calculating the energetic difference between the bound and unbound states from trajectory snapshots.

Table: Hypothetical Interaction Analysis Summary

Interaction Type	Key Residue(s)	Ligand Moiety	Occupancy / Frequency
Hydrogen Bond (Donor)	Asp38, Glu97	Protonated Amine (N-H)	> 85%
Hydrophobic (vdW)	Val45, Leu88, Ile101	Piperidine Ring	High
Hydrophobic (vdW)	Phe12, Trp15	Cyclopropane Ring	Moderate

Advanced Methods: Quantum Mechanics (QM)

For certain questions, the classical approximations of molecular mechanics are insufficient. Quantum mechanics calculations, while computationally expensive, provide the highest level of accuracy. [9][10] Applications for **6-Azaspiro[2.5]octane**:

- Charge Derivation: As mentioned, QM can be used to derive highly accurate partial charges (e.g., via the RESP protocol) for force field parameterization. [11]* Reaction Mechanism Studies: If the ligand is expected to form a covalent bond or undergo a chemical reaction, QM/MM simulations are necessary to model the breaking and forming of bonds.
- Spectroscopic Prediction: QM can predict properties like NMR chemical shifts, which can be used to validate computational models against experimental data. [12]

Conclusion and Future Outlook

The molecular modeling of **6-azaspiro[2.5]octane** interactions is a powerful strategy for accelerating drug discovery. By employing a rigorous, multi-step workflow encompassing careful system preparation, predictive docking, and dynamic MD simulations, researchers can gain critical insights into the molecular determinants of binding. The protocols and rationales presented in this guide provide a robust foundation for these studies. As computational power increases and force fields become more accurate, these *in silico* methods will play an ever-more-integral role in designing the next generation of therapeutics built around this unique and valuable spirocyclic scaffold.

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